![molecular formula C8H10O3 B1258380 4-(1-Hydroxyethyl)benzene-1,2-diol CAS No. 37491-94-4](/img/structure/B1258380.png)
4-(1-Hydroxyethyl)benzene-1,2-diol
Overview
Description
“4-(1-Hydroxyethyl)benzene-1,2-diol” is an organic compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da .
Synthesis Analysis
While specific synthesis methods for “4-(1-Hydroxyethyl)benzene-1,2-diol” were not found in the search results, it’s worth noting that multi-step synthesis often involves careful analysis and thought, as many options need to be considered . For example, the synthesis of similar compounds can occur by more than one multi-step pathway .Molecular Structure Analysis
The molecule contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It contains 21 bonds in total, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 2 aromatic hydroxyls, and 1 secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1-Hydroxyethyl)benzene-1,2-diol” were not found in the search results, benzene derivatives like this compound can undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .Physical And Chemical Properties Analysis
“4-(1-Hydroxyethyl)benzene-1,2-diol” has a molecular weight of 154.16300 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results .Scientific Research Applications
Chemical Research
“4-(1-Hydroxyethyl)benzene-1,2-diol” could be used in chemical research, particularly in the synthesis of other complex compounds . Its properties might make it a valuable component in various chemical reactions.
Pharmaceutical Applications
This compound could potentially be used in the pharmaceutical field. For instance, it has been used in the determination of complexation with metal ions . This could be particularly useful in the development of new drugs or therapies.
Transition Metal Complexes
A study has been conducted on the stability constant of some transition metal complexes formed with "4-(1-Hydroxyethyl)benzene-1,2-diol" . This suggests potential applications in the field of inorganic chemistry, particularly in the study of metal-ligand complexes.
Spectrophotometric Methods
The compound has been used in the development of spectrophotometric methods for the determination of complexation with metal ions . This could have applications in analytical chemistry, particularly in the analysis of metal ions in various samples.
Antihypotensive Drug Research
The compound has been associated with antihypotensive drug research . This suggests that it could have potential applications in the development of treatments for hypotension.
Diffusion Studies
There might be potential for “4-(1-Hydroxyethyl)benzene-1,2-diol” to be used in studies of diffusion in certain mediums . This could have implications in fields such as physical chemistry or material science.
Safety and Hazards
properties
IUPAC Name |
4-(1-hydroxyethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKYYNKSCBYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594042 | |
Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxyethyl)benzene-1,2-diol | |
CAS RN |
37491-94-4 | |
Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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